N-Fmoc-2-chloro-D-homophenylalanine
Description
N-Fmoc-2-chloro-D-homophenylalanine is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc group: A UV-sensitive protecting group for the α-amino group, enabling orthogonal deprotection under mild basic conditions .
- 2-chloro substitution: A chlorine atom at the ortho position of the phenyl ring, influencing steric and electronic properties .
- D-configuration: The chiral center adopts the non-natural D-form, which is critical for designing peptides resistant to enzymatic degradation .
- Homophenylalanine backbone: An extended side chain with an additional methylene group compared to phenylalanine, enhancing hydrophobicity and conformational flexibility .
Properties
IUPAC Name |
(2R)-4-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMSWSOHEVKDLP-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reagents and Reaction Conditions
The activation of Fmoc-protected amino acids for coupling to resin-bound intermediates typically involves carbodiimide- or uronium-based reagents. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) paired with N-methylmorpholine (NMM) in DMF achieves efficient coupling yields (~90%) for Fmoc-amino acids. Alternatively, DIC (N,N'-diisopropylcarbodiimide) with DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system has been reported to yield 71% for analogous Fmoc-homophenylalanine derivatives.
A comparative analysis of coupling reagents reveals that uronium agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF with DIPEA (N,N-diisopropylethylamine) as a base achieve superior yields (85%) for sterically hindered amino acids. This aligns with the challenges posed by the chlorine substituent’s electron-withdrawing effects, which can reduce nucleophilicity during coupling.
Solvent Systems and Temperature Optimization
Solvent polarity significantly impacts coupling efficiency. Polar aprotic solvents like DMF and DCM are preferred for their ability to solubilize Fmoc-amino acids and minimize side reactions. For instance, a 7:1 DCM/DMF mixture facilitates the coupling of Fmoc-homophenylalanine to Wang resin, achieving a loading capacity of 0.6 mmol/g. Elevated temperatures (50°C) in THF have also been employed for cyclization steps post-coupling, though this is less common for the initial Fmoc protection.
Solid-Phase Synthesis and Resin Loading
This compound is frequently incorporated into peptides via SPPS. The compound’s loading onto resin is a pivotal step, with 2-chlorotrityl chloride resin being a preferred substrate due to its high loading efficiency and stability under Fmoc-deprotection conditions.
Resin Activation and Amino Acid Attachment
Resin activation involves swelling in DCM, followed by coupling with the Fmoc-protected amino acid. A representative protocol uses DIC (5.0 equiv) and DMAP (0.1 equiv) in DCM/DMF to achieve resin loading densities of 0.6 mmol/g. Post-coupling, unreacted sites are capped with methanol to prevent undesired side reactions during subsequent synthesis steps.
Deprotection and Cleavage Protocols
The Fmoc group is removed using 20% piperidine in DMF , a standard deprotection agent that avoids β-elimination side reactions. Final cleavage from the resin employs trifluoroacetic acid (TFA) -based cocktails, often supplemented with scavengers like triisopropylsilane (TIPS) and water to minimize side reactions. For peptides containing acid-sensitive groups, milder cleavage conditions (e.g., 5% TFA in DCM) are utilized.
Purification and Analytical Characterization
Crude this compound is purified via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water with 0.1% TFA. Analytical characterization by ¹H-NMR and mass spectrometry confirms structural integrity, with typical molecular ions observed at m/z 435.90 [M+H]⁺.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters from diverse preparation protocols:
Method C (TBTU/DIPEA) offers the highest yield, likely due to enhanced activation efficiency, while Method B (DIC/DMAP) prioritizes resin compatibility.
Challenges and Optimization Opportunities
-
Regioselective Chlorination : Achieving 2-chloro specificity remains a hurdle, necessitating exploration of directed ortho-metalation or enzymatic methods.
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Side Reactions : The electron-withdrawing chlorine can slow coupling kinetics; pre-activation of the amino acid or microwave-assisted synthesis may mitigate this.
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Scalability : Transitioning from milligram to gram-scale production requires optimizing solvent volumes and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-chloro-D-homophenylalanine: can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution may introduce various functional groups.
Scientific Research Applications
Peptide Synthesis
N-Fmoc-2-chloro-D-homophenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique properties facilitate the creation of complex peptide sequences with high purity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection steps during the synthesis process, making it easier to assemble peptides systematically.
The compound's structural characteristics make it valuable in the design of novel therapeutic peptides. It is particularly useful in developing targeted therapies for various diseases, including cancer and metabolic disorders. Research has indicated that peptides synthesized with this compound exhibit enhanced biological activities.
Case Study: Anti-Cancer Activity
Recent studies have demonstrated that peptides incorporating this compound show promising cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and other tumor models. Variations in peptide structure have been shown to influence their effectiveness, suggesting potential for tailored therapeutic approaches .
Bioconjugation
This compound is employed in bioconjugation processes, which involve attaching biomolecules to drugs or diagnostics. This enhances the specificity and efficacy of therapeutic agents, making them more effective in targeting disease sites.
Applications in Targeted Drug Delivery
Bioconjugates formed with this amino acid derivative have been explored for their ability to deliver drugs directly to cancer cells, minimizing side effects on healthy tissues. The chlorine substituent may enhance binding interactions with specific receptors on target cells .
Research in Neuroscience
In neuroscience research, this compound is used to study receptor interactions and signaling pathways. Its role as a tool for investigating neuropeptides contributes to advancements in understanding neurological disorders.
Impact on Neuropeptide Studies
Research involving this compound has provided insights into how modifications can affect neuropeptide behavior and their interactions with receptors, potentially leading to new treatments for neurodegenerative diseases .
Protein Engineering
The compound also aids in protein engineering by allowing scientists to modify proteins for specific applications in biotechnology and therapeutics. This can include enhancing stability or altering binding affinities of proteins.
Table 2: Summary of Applications in Protein Engineering
| Application | Description |
|---|---|
| Modification of Proteins | Tailoring properties for specific functions |
| Stability Enhancement | Improving resistance to degradation |
| Binding Affinity Alteration | Fine-tuning interactions with target molecules |
Mechanism of Action
The mechanism of action of N-Fmoc-2-chloro-D-homophenylalanine involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other sites. The chlorine-substituted phenyl ring may interact with various enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular formula: C₂₅H₂₂ClNO₄ (calculated based on homologs) .
- Molecular weight : ~435.90 g/mol .
- CAS Number : 1260614-03-6 (D-isomer) .
This compound is primarily utilized in synthesizing bioactive peptides, where halogenation and stereochemistry modulate target interactions .
Comparison with Structurally Similar Compounds
Substituted Homophenylalanine Derivatives
Structural Insights :
- In contrast, 4-Cl exerts minimal steric effects but enhances electron-withdrawing properties .
- Configuration: D-amino acids improve metabolic stability but may reduce binding affinity to natural L-configured receptors .
Chlorinated Phenylalanine Analogs
Functional Implications :
Multihalogenated and Fluorinated Derivatives
Biological Activity
N-Fmoc-2-chloro-D-homophenylalanine is a synthetic amino acid derivative that has garnered attention in biochemical and medicinal research due to its unique structural properties and biological activities. This article explores the compound's biological activity, its applications in peptide synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminal, which is crucial for peptide synthesis. The presence of a chlorine substituent on the aromatic ring enhances the compound's reactivity and potential interactions with biological targets.
Chemical Formula: C₁₈H₁₈ClN₃O₂
Molecular Weight: 335.80 g/mol
The mechanism of action for this compound primarily revolves around its role in peptide synthesis. The Fmoc group protects the amino group from undesired reactions during the synthesis process, allowing for selective coupling with other amino acids or peptides. The chlorine atom may interact with various enzymes or receptors, potentially influencing biological activity through modulation of protein-protein interactions or enzyme-substrate dynamics .
Biological Applications
This compound has several notable applications in scientific research:
- Peptide Synthesis: It serves as a building block in the assembly of peptides and proteins, facilitating the development of complex biomolecules.
- Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, particularly in drug development where modifications to peptide structures can enhance efficacy and specificity against targets.
- Biological Studies: It is utilized in studies examining protein-protein interactions, which are crucial for understanding cellular processes and signaling pathways.
Research Findings and Case Studies
Recent studies have highlighted the compound's role in various biological contexts:
- Protein-Protein Interactions: Research indicates that this compound can influence the binding affinities of peptides to target proteins. This property is particularly useful in developing inhibitors for specific protein interactions that play roles in diseases such as cancer .
- Therapeutic Potential: Investigations into the compound's effects on cell lines have shown promising results regarding its cytotoxicity against certain cancer types. For instance, derivatives incorporating this amino acid have been tested against breast cancer cell lines, demonstrating varying degrees of anti-cancer activity depending on their structural modifications .
- Enzyme Interaction Studies: The chlorine substituent’s role in enhancing binding interactions with enzymes has been explored. These studies suggest that modifications to the homophenylalanine structure can lead to improved substrate specificity and catalytic efficiency .
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-Fmoc-2-chloro-D-homophenylalanine, and how is enantiomeric purity maintained during synthesis?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Step 1 : Start with D-homophenylalanine. Introduce the Fmoc group via N-Fmoc protection using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃ in dioxane/water) .
- Step 2 : Chlorination at the 2-position of the phenyl ring using electrophilic aromatic substitution (e.g., Cl₂ or N-chlorosuccinimide) under controlled pH and temperature to avoid racemization .
- Step 3 : Purify via reverse-phase HPLC to isolate the D-enantiomer and confirm purity (>95%) using chiral stationary phases .
- Critical Considerations : Use anhydrous conditions during chlorination to prevent hydrolysis. Monitor reaction progress with LC-MS to detect by-products.
Q. What handling protocols are essential for maintaining the stability of this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in airtight, desiccated containers to prevent moisture absorption and Fmoc-group degradation .
- Handling : Use inert atmospheres (argon/nitrogen) during weighing. Employ PPE (gloves, goggles) to avoid skin/eye contact, as halogenated aromatic compounds may cause irritation .
- Stability Tests : Conduct periodic NMR (¹H/¹³C) to detect decomposition (e.g., Fmoc cleavage or chloro-group hydrolysis) .
Q. How does the 2-chloro substituent influence peptide conformation in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Steric Effects : The 2-chloro group introduces steric hindrance, restricting backbone flexibility and promoting β-turn formation in peptides .
- Electron-Withdrawing Effects : Enhances peptide stability against proteolytic cleavage by altering electron density in aromatic residues.
- Experimental Validation : Compare CD spectra of peptides synthesized with/without the 2-chloro substituent to assess conformational changes .
Advanced Research Questions
Q. How can coupling efficiency of this compound in SPPS be optimized to minimize racemization?
- Methodological Answer :
- Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC for efficient coupling while suppressing racemization .
- Solvent Selection : Employ DMF/DCM (1:1) mixtures to enhance solubility of the bulky Fmoc-protected residue.
- Temperature Control : Conduct couplings at 0–4°C to reduce base-induced racemization. Monitor with Kaiser tests for incomplete couplings .
Q. What advanced analytical techniques are required to confirm chiral integrity and structural fidelity post-synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol gradient) to resolve D/L enantiomers. Retention time shifts >1.5 min indicate contamination .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and intramolecular interactions (e.g., Cl···H hydrogen bonds) .
- High-Resolution MS : Validate molecular weight (e.g., [M+H]+ = 452.1 Da) and isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio) .
Q. How can researchers mitigate aggregation or poor solubility of peptides containing this compound?
- Methodological Answer :
- Solubilization Strategies : Incorporate chaotropic agents (e.g., 6 M guanidinium HCl) during SPPS or use microwave-assisted synthesis to enhance solvation .
- Side-Chain Modifications : Introduce polar groups (e.g., PEG linkers) or use truncated analogs to balance hydrophobicity.
- Analytical Validation : Monitor aggregation via dynamic light scattering (DLS) or TEM imaging of peptide solutions .
Q. What are the mechanistic implications of using halogenated amino acids like this compound in drug discovery?
- Methodological Answer :
- Target Binding : The chloro group enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites).
- Metabolic Stability : Assess in vitro half-life using liver microsomes; compare with non-halogenated analogs .
- Case Study : Design SAR (Structure-Activity Relationship) studies by substituting Cl with F/Br to optimize potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
